molecular formula C28H25NO5 B2383481 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866809-47-4

8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No. B2383481
CAS RN: 866809-47-4
M. Wt: 455.51
InChI Key: FLPBHCUTQOXIDC-UHFFFAOYSA-N
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Description

8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C28H25NO5 and its molecular weight is 455.51. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one belongs to a broader class of chemicals known as quinolines, which have diverse applications in organic synthesis and pharmaceutical research. For example, Bänziger et al. (2000) described the practical and large-scale synthesis of a related compound, rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, highlighting the efficiency and scalability of synthesizing quinoline derivatives (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Structural and Medicinal Studies

Quinoline derivatives have been extensively studied for their structural and medicinal properties. For instance, Walz & Sundberg (2000) synthesized isoaaptamine, a PKC inhibitor isolated from sponge, which is structurally related to 8-methoxybenzo[de][1,6]naphthyridin-9-ol. This highlights the potential of quinoline derivatives in biochemical and medicinal applications (Walz & Sundberg, 2000).

Applications in Biochemistry and Medicine

Quinoline derivatives are widely used in biochemistry and medicine for studying various biological systems. Aleksanyan & Hambardzumyan (2013) emphasized the significance of quinoline derivatives, particularly aminoquinolines, as potential antioxidants and radioprotectors, which is relevant to the broader context of 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one (Aleksanyan & Hambardzumyan, 2013).

Co-Crystal and Structural Studies

The study of co-crystals and salts of quinoline derivatives, such as the work by Karmakar et al. (2009), provides insights into the structural properties of these compounds, which could be relevant for understanding the properties of 8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one (Karmakar, Kalita, & Baruah, 2009).

Antioxidant Properties

The antioxidant properties of quinoline derivatives are a key area of research. For example, studies by Chung & Shin (2007) on antioxidant alkaloids and phenolic acids from anthocyanin-pigmented rice, involving compounds like 4-carboethoxy-6-hydroxy-2-quinolone, highlight the potential for antioxidant applications of quinoline derivatives (Chung & Shin, 2007).

properties

IUPAC Name

8-(4-ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO5/c1-3-18-4-8-20(9-5-18)27(30)23-17-29(16-19-6-10-21(32-2)11-7-19)24-15-26-25(33-12-13-34-26)14-22(24)28(23)31/h4-11,14-15,17H,3,12-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPBHCUTQOXIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

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